2-Fluoro-5-(trifluoromethyl)isonicotinic acid
CAS No.: 1227574-99-3
VCID: VC2751486
Molecular Formula: C7H3F4NO2
Molecular Weight: 209.1 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Fluoro-5-(trifluoromethyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid, characterized by the presence of a fluorine atom at the second position and a trifluoromethyl group at the fifth position of the pyridine ring. Its chemical formula is C₇H₃F₄NO₂, and it has a molecular weight of approximately 209.1 g/mol . This compound has garnered attention due to its potential applications in medicinal chemistry and materials science. Synthesis MethodsThe synthesis of 2-Fluoro-5-(trifluoromethyl)isonicotinic acid typically involves several key steps, including temperature control, solvent selection (often polar aprotic solvents), and the use of catalysts to enhance yields. Optimization of these parameters is crucial for achieving high purity and yield. Applications and Research Findings2-Fluoro-5-(trifluoromethyl)isonicotinic acid is part of a broader class of trifluoromethylpyridines, which have been extensively studied for their applications in agrochemicals and pharmaceuticals. These compounds often exhibit enhanced biological activity due to the presence of fluorine substituents . Applications in AgrochemicalsTrifluoromethylpyridines, including derivatives similar to 2-Fluoro-5-(trifluoromethyl)isonicotinic acid, have been used in the development of insecticides and other crop protection products. For example, flonicamid and pyridalyl are notable insecticides that utilize trifluoromethylpyridine moieties for their efficacy . Stock Solution PreparationFor research purposes, stock solutions of 2-Fluoro-5-(trifluoromethyl)isonicotinic acid can be prepared using the following table as a guide:
These volumes are based on the compound's molecular weight and are used to achieve specific molar concentrations in solution . |
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1227574-99-3 | ||||||||||||||||
Product Name | 2-Fluoro-5-(trifluoromethyl)isonicotinic acid | ||||||||||||||||
Molecular Formula | C7H3F4NO2 | ||||||||||||||||
Molecular Weight | 209.1 g/mol | ||||||||||||||||
IUPAC Name | 2-fluoro-5-(trifluoromethyl)pyridine-4-carboxylic acid | ||||||||||||||||
Standard InChI | InChI=1S/C7H3F4NO2/c8-5-1-3(6(13)14)4(2-12-5)7(9,10)11/h1-2H,(H,13,14) | ||||||||||||||||
Standard InChIKey | BDDFVXARBRBJDB-UHFFFAOYSA-N | ||||||||||||||||
SMILES | C1=C(C(=CN=C1F)C(F)(F)F)C(=O)O | ||||||||||||||||
Canonical SMILES | C1=C(C(=CN=C1F)C(F)(F)F)C(=O)O | ||||||||||||||||
PubChem Compound | 118704315 | ||||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume